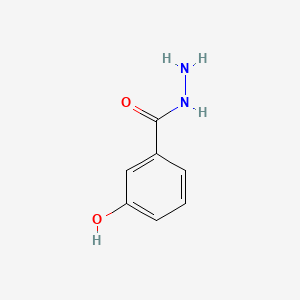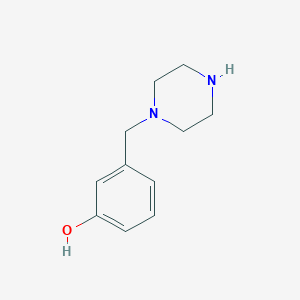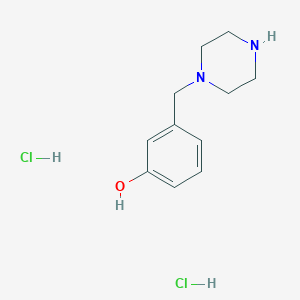
オクトレオチド
概要
説明
Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and various types of tumors, including carcinoid tumors and vasoactive intestinal peptide-secreting tumors . Octreotide is more potent than somatostatin in inhibiting the secretion of growth hormone, glucagon, and insulin .
科学的研究の応用
Octreotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Octreotide is employed in research on hormone regulation and receptor interactions.
Medicine: It is extensively used in clinical research for the treatment of acromegaly, carcinoid tumors, and other hormone-related disorders
作用機序
Target of Action
Octreotide, a synthetic peptide drug, primarily targets the somatostatin receptors, specifically SSTR2 and SSTR5 . These receptors are involved in inhibiting the secretion of several hormones, including growth hormone, glucagon, and insulin .
Mode of Action
Octreotide mimics the natural hormone somatostatin, but it is a more potent inhibitor of growth hormone, glucagon, and insulin . It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . The interaction of octreotide with these receptors inhibits the secretion of the aforementioned hormones, thereby controlling their levels in the body .
Biochemical Pathways
Octreotide affects multiple biochemical pathways due to its inhibitory effect on various hormones. For instance, it suppresses the secretion of growth hormone, leading to a decrease in the levels of insulin-like growth factor 1 (IGF-1), a hormone that promotes cell growth and proliferation . This can lead to a reduction in symptoms associated with conditions like acromegaly, where there is an overproduction of growth hormone .
Pharmacokinetics
Octreotide exhibits a three-phase pharmacokinetic profile . It has a bioavailability of 60% when administered intramuscularly and 100% when administered subcutaneously . It is primarily metabolized in the liver and has an elimination half-life of approximately 1.7 to 1.9 hours . About 32% of the drug is excreted in the urine .
Result of Action
The molecular and cellular effects of octreotide’s action are primarily related to its inhibitory effects on hormone secretion. By suppressing the secretion of growth hormone, glucagon, and insulin, octreotide can help regulate abnormal cell growth and metabolism . It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types .
Action Environment
Environmental factors such as relative humidity and temperature can influence the stability of octreotide . Studies have shown that the compound remains remarkably stable under different humidity levels and temperatures . Changes in these environmental factors can lead to a structural evolution in terms of lattice parameters and volume of the unit cell .
Safety and Hazards
将来の方向性
Octreotide has been shown to decrease the occurrence and severity of diarrhea, yet the efficacy of Octreotide in preventing chemotherapy-induced diarrhea (CID) remains to be assessed . It is also used for the treatment of acromegaly and symptoms arising from various tumors, including carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) .
生化学分析
Biochemical Properties
Octreotide plays a significant role in biochemical reactions. It interacts with somatostatin receptors, particularly SSTR2 and SSTR5 . The interaction between Octreotide and these receptors leads to a variety of physiological actions, such as the inhibition of the release of several hormones . This includes the inhibition of anterior pituitary growth hormone and thyroid-stimulating hormone, and peptides of the gastroenteropancreatic endocrine system .
Cellular Effects
Octreotide has various effects on different types of cells. For instance, it has been found to inhibit osteoblasts and MC3T3-E1 cell proliferation and increase MC3T3-E1 cell apoptosis . It also has a direct effect on bone cells, which may have clinically relevant implications for the management of skeletal health in subjects with acromegaly and metastatic neuroendocrine tumors .
Molecular Mechanism
Octreotide exerts its effects at the molecular level through binding interactions with biomolecules. It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . The downstream effects stimulate phospholipase C, the production of 1,4,5-inositol triphosphate, and action on the L-type calcium channels, leading to the inhibition of growth hormone .
Temporal Effects in Laboratory Settings
In laboratory settings, Octreotide has shown stability over time. For instance, a study on the structural evolution of Octreotide revealed that the compound is remarkably stable, and no structural transitions were observed . The compound retains its orthorhombic symmetry .
Dosage Effects in Animal Models
In animal models, the effects of Octreotide vary with different dosages. For instance, in dogs and cats, Octreotide is administered at 10–20 μg per animal subcutaneously every 8–12 hours or 10 μg/kg subcutaneously every 8 hours .
Metabolic Pathways
Octreotide is involved in several metabolic pathways. It inhibits the release of several hormones, including growth hormone, glucagon, and insulin . This inhibition affects the metabolic flux and metabolite levels in the body.
Transport and Distribution
Octreotide is transported and distributed within cells and tissues. A study found that Octreotide stimulated lymphatic contractility, suggesting that it increases lymphatic drainage capacity in situations with high lymphatic afterload .
Subcellular Localization
Studies have shown that Octreotide can stimulate lymphatic contractility, suggesting a potential role in the lymphatic system .
準備方法
Synthetic Routes and Reaction Conditions: Octreotide can be synthesized using both liquid-phase and solid-phase peptide synthesis methods . The liquid-phase synthesis involves the stepwise addition of amino acids in solution, followed by deblocking and oxidative cyclization to form the cyclic structure . The solid-phase synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally, cleavage from the resin and cyclization .
Industrial Production Methods: Industrial production of octreotide typically employs solid-phase peptide synthesis due to its efficiency and scalability . The process involves the use of automated peptide synthesizers, which facilitate the rapid and precise addition of amino acids. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions: Octreotide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Octreotide can be oxidized using reagents such as hydrogen peroxide or iodine under mild conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that target specific functional groups within the peptide.
Major Products:
Oxidation: Oxidation of octreotide can lead to the formation of disulfide bonds, enhancing its stability.
Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, leading to linear peptide forms.
Substitution: Substitution reactions can introduce various functional groups, such as fluorophores or lipids, to enhance the peptide’s properties.
類似化合物との比較
Lanreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Uniqueness of Octreotide: Octreotide is unique due to its high potency and longer half-life compared to natural somatostatin . It also has a well-established safety profile and is available in various formulations, including immediate-release and long-acting release .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Octreotide involves solid-phase peptide synthesis, which is a common method for synthesizing peptides. This method involves building the peptide chain on a solid support, typically a resin, and using chemical reactions to add amino acids one at a time to the growing chain. The peptide is then cleaved from the resin and purified.", "Starting Materials": [ "Resin", "Fmoc-protected amino acids", "Coupling reagents", "Protecting groups", "Cleavage reagents", "Purification solvents" ], "Reaction": [ "1. Loading of the resin onto the solid support", "2. Deprotection of the Fmoc group on the first amino acid", "3. Coupling of the first amino acid to the resin", "4. Repetition of steps 2 and 3 for each subsequent amino acid", "5. Cleavage of the peptide from the resin using cleavage reagents", "6. Purification of the crude peptide using solvents such as water and acetonitrile", "7. Characterization of the purified peptide using techniques such as HPLC and mass spectrometry" ] } | |
| Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. | |
CAS番号 |
83150-76-9 |
分子式 |
C49H66N10O10S2 |
分子量 |
1019.2 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1 |
InChIキー |
DEQANNDTNATYII-MEUDYGGUSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
外観 |
Solid powder |
melting_point |
153-156 |
| 83150-76-9 | |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
79517-01-4 (acetate salt) |
配列 |
FCFWKTCT |
賞味期限 |
>2 years if stored properly |
溶解性 |
1.22e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


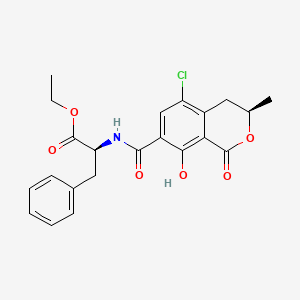
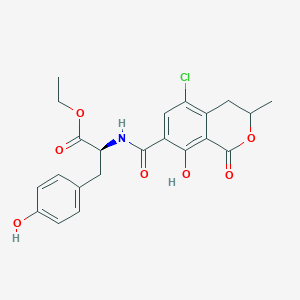

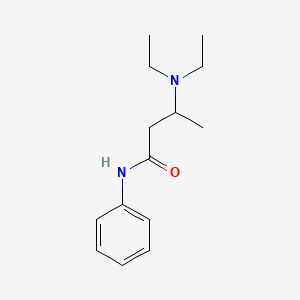
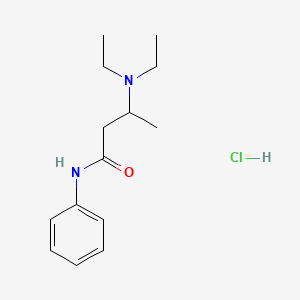
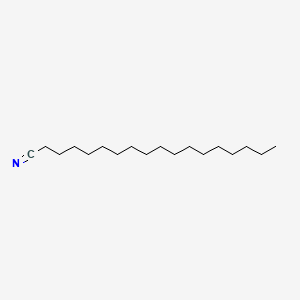
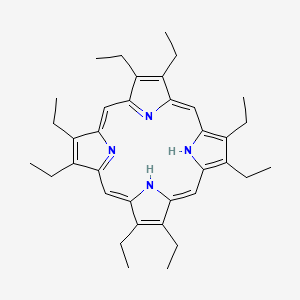

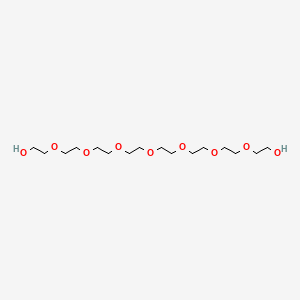

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
